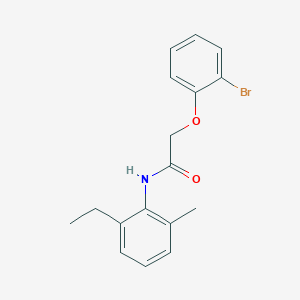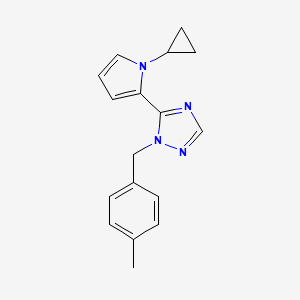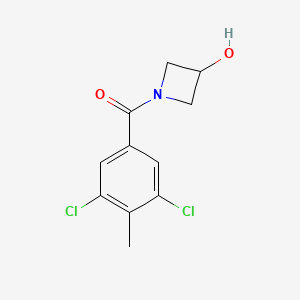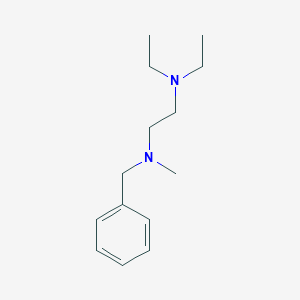![molecular formula C15H20ClN3O B5691888 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)
2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide, also known as CHA, is a chemical compound that has been widely studied for its potential applications in scientific research. CHA belongs to the class of hydrazide compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific system or cell type being studied. In general, this compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide is that it is a relatively stable compound that can be easily synthesized in the lab. It has also been found to be non-toxic at low concentrations, making it a good candidate for in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different systems.
Direcciones Futuras
There are many potential future directions for research on 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of this compound's effects on the immune system and its potential use as an immunomodulatory agent. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide involves the reaction of 4-chloroaniline with cycloheptanone in the presence of hydrazine hydrate and acetic acid as a catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
IUPAC Name |
2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-12-7-9-13(10-8-12)17-11-15(20)19-18-14-5-3-1-2-4-6-14/h7-10,17H,1-6,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRLGVZFISHJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CNC2=CC=C(C=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(1S*,5R*)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5691817.png)

![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)

![2-methyl-5-{[(4-methylphenyl)thio]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5691838.png)
![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)

![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)
![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)
![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)